2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole
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Overview
Description
2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole, also known as MPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the indole family of organic compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features, including the pyridine and indole moieties, render it promising for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceuticals. Some areas of interest include:
- G Protein-Coupled Receptor (GPCR) Modulators : The pyrrolidine ring can be modified to create selective GPCR ligands, which play crucial roles in cell signaling and are targets for various diseases .
- Androgen Receptor Modulators : By optimizing the structure, derivatives of this compound have been investigated as selective androgen receptor modulators (SARMs) with potential therapeutic applications .
Organic Synthesis and Chemical Biology
- C–C Bond Cleavage : The compound’s synthesis involves C–C bond cleavage, a valuable approach for constructing amides directly. Understanding its reactivity can lead to innovative synthetic methods for other amide-containing molecules .
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biochemical pathways due to their wide use in the treatment of human diseases .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Compounds with a pyrrolidine ring are known to have a wide range of biological activities .
Action Environment
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization .
properties
IUPAC Name |
2-methyl-3-[pyridin-4-yl(pyrrolidin-1-yl)methyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14-18(16-6-2-3-7-17(16)21-14)19(22-12-4-5-13-22)15-8-10-20-11-9-15/h2-3,6-11,19,21H,4-5,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJAGZPKNZYDGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.